molecular formula C10H16O4 B12751119 Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate CAS No. 124186-12-5

Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate

Cat. No.: B12751119
CAS No.: 124186-12-5
M. Wt: 200.23 g/mol
InChI Key: SKLDKBXYRHEONV-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate is an organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with ethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furans depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate
  • Ethyl 4,5-dihydro-2,4-dimethyl-3-furancarboxylate
  • Ethyl 4,5-dihydro-2,4-dimethyl-5-hydroxy-3-furancarboxylate

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

124186-12-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-methoxy-3,5-dimethyl-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)8-6(2)10(12-4)14-7(8)3/h6,10H,5H2,1-4H3

InChI Key

SKLDKBXYRHEONV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(C1C)OC)C

Origin of Product

United States

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